

A Technical Guide to 1-(Bromoacetyl)piperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Bromoacetyl)piperidine**

Cat. No.: **B154447**

[Get Quote](#)

This guide provides an in-depth technical overview of **1-(Bromoacetyl)piperidine**, a versatile bifunctional reagent crucial for synthesizing complex molecules in the pharmaceutical and life sciences sectors. We will explore its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its core applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates to construct novel molecular entities.

Nomenclature and Chemical Identity

Correctly identifying a chemical reagent is the foundation of reproducible science. **1-(Bromoacetyl)piperidine** is known by several names, and understanding its formal and common nomenclature is critical for accurate literature searches and procurement.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(piperidin-1-yl)ethan-1-one.^{[1][2][3][4]} This systematic name precisely describes the molecular structure: an ethanone (a two-carbon ketone) substituted with a bromine atom at the second carbon (C2) and bonded to the nitrogen of a piperidine ring at the first carbon (C1).

Commonly, it is referred to as **1-(Bromoacetyl)piperidine**, which is the name most frequently found in chemical supplier catalogs.^{[1][3][5]} A comprehensive list of its identifiers is provided below.

Identifier	Value
IUPAC Name	2-bromo-1-(piperidin-1-yl)ethan-1-one [1] [3] [4]
Common Name	1-(Bromoacetyl)piperidine [1] [3] [5]
CAS Number	1796-25-4 [1] [2] [3] [5] [6]
Molecular Formula	C ₇ H ₁₂ BrNO [1] [3] [5] [6]
Synonyms	N-(Bromoacetyl)piperidine, 2-Bromo-1-(1-piperidinyl)ethanone [1] [4]

The chemical structure, depicted below, consists of a piperidine ring N-acylated with a bromoacetyl group. This bifunctional nature—a reactive α -halo ketone—is the source of its synthetic utility.

Figure 1: Chemical structure of **1-(Bromoacetyl)piperidine**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(Bromoacetyl)piperidine** is presented in the table below. These properties are essential for designing experimental conditions, such as solvent selection and purification methods.

Property	Value	Source(s)
Molecular Weight	206.08 g/mol	[1] [3] [5]
Appearance	Solid	[5]
SMILES	O=C(CBr)N1CCCCC1	[5]
InChIKey	GWJIPNKXIAJCPAUHFFFAOYSA-N	[1] [5] [7]
Boiling Point	284.7 °C at 760 mmHg (Predicted)	[7]
Density	1.452 g/cm³ (Predicted)	[7]
Water Solubility	33,492 mg/L (Predicted)	[8]
LogP	1.39	[3]
Topological Polar Surface Area	20.31 Å²	[3]

Synthesis and Reaction Mechanism

1-(Bromoacetyl)piperidine is synthesized via a standard nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetylation agent, such as bromoacetyl chloride or bromoacetyl bromide.

Causality in Protocol Design

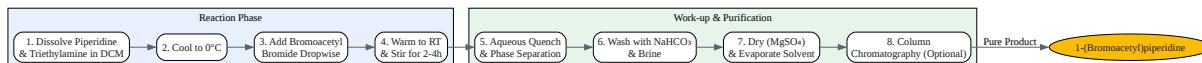
The choice of reagents and conditions is dictated by the mechanism.

- **Acylating Agent:** Bromoacetyl chloride or bromide is used because the halide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
- **Solvent:** An anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial. Protic solvents (like water or alcohols) would compete with piperidine as nucleophiles, leading to unwanted side products.

- **Base:** A non-nucleophilic base, typically a tertiary amine like triethylamine (NEt_3), is added. Its role is to scavenge the acidic byproduct (HCl or HBr) generated during the reaction. Without a base, the acid would protonate the starting piperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction.
- **Temperature:** The reaction is initiated at a low temperature ($0\text{ }^\circ\text{C}$) to control the initial exothermic reaction between the amine and the highly reactive acyl halide. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol: Synthesis via N-Acylation

This protocol is a self-validating system based on established procedures for the N-acylation of secondary amines.[\[3\]](#)[\[5\]](#)


Materials:

- Piperidine (1.0 eq)
- Bromoacetyl bromide or Bromoacetyl chloride (1.05 eq)
- Triethylamine (NEt_3) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and anhydrous DCM. Begin stirring to ensure complete dissolution.

- Base Addition: Add triethylamine (1.2 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the reaction rate.
- Acyl Halide Addition: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled, stirring piperidine solution over 20-30 minutes. A white precipitate of triethylammonium hydrobromide will form.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine spot is no longer visible.
- Work-up:
 - Quench the reaction by slowly adding deionized water.
 - Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to reduce the amount of water in the organic phase).
 - Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, though the work-up often yields a product of sufficient purity for subsequent steps.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **1-(Bromoacetyl)piperidine**.

Core Applications in Research and Development

The synthetic value of **1-(Bromoacetyl)piperidine** stems from its role as a bifunctional electrophile. It is a key reagent for introducing the piperidinyl-ethanone moiety into molecules. [6] The piperidine scaffold itself is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, appearing in drugs targeting a vast range of conditions.[9]

Primary Application: Alkylation of Nucleophiles The compound's primary utility is in the alkylation of various nucleophiles. The carbon atom bearing the bromine is highly susceptible to S_n2 attack by soft nucleophiles like thiols (cysteine residues in proteins, thiophenols) and amines (anilines, alkylamines).[6] This reaction forms a new carbon-nucleophile bond, effectively tethering the piperidine-containing fragment to a target molecule.

This reactivity is widely exploited in:

- **Medicinal Chemistry:** For the synthesis of novel drug candidates. It is commonly used to prepare bioactive compounds such as central nervous system agents and receptor ligands. [6]
- **Chemical Biology:** As a covalent probe to label proteins. By incorporating this moiety into a ligand that binds a specific protein, the bromine can react with a nearby nucleophilic amino acid residue (e.g., cysteine), forming a permanent covalent bond and enabling target identification and validation.
- **Derivatizing Agent:** In analytical chemistry, it can be used to derivatize molecules to improve their chromatographic properties or detectability.[6]

Figure 3: General reaction of **1-(Bromoacetyl)piperidine** with a nucleophile.

Safety, Handling, and Storage

As a reactive alkylating agent, **1-(Bromoacetyl)piperidine** must be handled with appropriate precautions. It is classified as harmful if swallowed and causes serious eye irritation.[[1](#)][[2](#)]

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[1][2]
Eye Irritation	H319	Causes serious eye irritation[1][2]
Signal Word	Warning	[1][2][5]

Safe Handling Procedures:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[[2](#)]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[[2](#)]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[[2](#)]
- Spills: In case of a spill, absorb with an inert material and place it into a suitable, sealed container for disposal.[[2](#)]

Storage Recommendations:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[[2](#)]
- For long-term stability, it is recommended to store the compound sealed under dry conditions at 2-8 °C.[[3](#)]
- Keep away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

1-(Bromoacetyl)piperidine is a synthetically valuable building block, prized for its ability to introduce the pharmaceutically relevant piperidine moiety via alkylation reactions. Its straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool for medicinal chemists and chemical biologists. A thorough understanding of its properties, reaction mechanism, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in the laboratory to advance research and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1-(Bromoacetyl)piperidine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154447#1-bromoacetyl-piperidine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com